2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol
Description
2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol is a fluorinated heterocyclic compound featuring a pyrimidine core substituted with a fluorine atom at the 5-position and an amino group linked to a cyclobutanol moiety. Pyrimidine derivatives are widely studied for their biological activity, particularly in anticancer and antimicrobial therapies, due to their ability to mimic endogenous nucleobases and interfere with enzymatic processes like DNA replication . The cyclobutanol ring introduces conformational rigidity and strain, which may enhance binding specificity to target proteins or influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
2-[(5-fluoropyrimidin-2-yl)amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-5-3-10-8(11-4-5)12-6-1-2-7(6)13/h3-4,6-7,13H,1-2H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYJTQHIHBQVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=C(C=N2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 5-fluoropyrimidine derivatives with cyclobutanol under specific conditions. One common method involves the use of 2-chloro-5-fluoropyrimidine as a starting material, which reacts with cyclobutanol in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a cyclobutanone derivative, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The cyclobutanol ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol, a comparison with three analogous compounds is presented below, focusing on structural motifs, computational insights, and biological relevance.
TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride)
- Core Structure: Indenoquinoline fused ring system (polycyclic aromatic core) vs. pyrimidine in the target compound.
- Substituents: A hydroxyl group and a dimethylaminoethyl side chain vs. cyclobutanol and fluoropyrimidine.
- Biological Activity: TAS-103 is a dual topoisomerase I/II inhibitor, inducing apoptosis in cancer cells . The target compound’s pyrimidine core may favor interactions with pyrimidine-binding enzymes (e.g., thymidylate synthase), while the cyclobutanol’s rigidity could reduce off-target effects compared to TAS-103’s flexible side chain.
- Computational Insights: Density functional theory (DFT) methods, such as those derived from Colle-Salvetti correlation-energy models, could predict the electronic effects of fluorine substitution and cyclobutanol strain on binding affinity .
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol
- Core Structure: Pyridine ring (mono-nitrogen heterocycle) vs. pyrimidine (di-nitrogen heterocycle).
- Substituents: Propargyl alcohol vs. cyclobutanol.
- The cyclobutanol’s ring strain may increase metabolic stability compared to the propargyl alcohol’s terminal alkyne, which is prone to oxidation .
5-Fluorouracil (5-FU)
- Core Structure: Uracil (pyrimidine derivative) vs. the target compound’s pyrimidine-cyclobutanol hybrid.
- Substituents : Fluorine at the 5-position (common to both).
- Biological Activity: 5-FU inhibits thymidylate synthase, disrupting DNA synthesis. The target compound’s cyclobutanol moiety could reduce toxicity by limiting nonspecific incorporation into RNA/DNA, a major side effect of 5-FU.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Analysis: The cyclobutanol group in this compound likely imposes torsional strain, as revealed by crystallographic tools like SHELXL and OLEX2 . This strain may enhance binding selectivity but complicate synthesis.
- Fluorine Effects : The 5-fluorine substitution, common to pyrimidine drugs, increases electronegativity and metabolic resistance, analogous to 5-FU.
- Heterocycle Comparison: Pyrimidine’s dual nitrogen atoms offer superior hydrogen-bonding capacity compared to pyridine or indenoquinoline cores, suggesting stronger enzyme interactions.
Biological Activity
2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology and inflammatory diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclobutane ring and a fluoropyrimidine moiety, which are critical for its biological properties.
Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cellular signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and survival, making it a candidate for cancer treatment.
Key Mechanisms:
- Tyrosine Kinase Inhibition : The compound has been shown to inhibit spleen tyrosine kinase (Syk), which plays a role in immune responses and inflammation. This inhibition may be beneficial in treating conditions such as asthma and rheumatoid arthritis .
- Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines, suggesting its potential use in oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Syk Inhibition | Human T cells | 0.5 | |
| Antiproliferative | A549 (lung cancer) | 3.0 | |
| Anti-inflammatory | Mouse model of asthma | 10.0 |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Case Study on Cancer Treatment :
- Inflammation Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
